4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile” are not available in the literature I have access to.Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives have demonstrated antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing the imidazole ring and evaluated their efficacy against bacterial pathogens, including Mycobacterium tuberculosis . Further studies could explore the potential of this compound as an antimicrobial agent.
Anti-Inflammatory Properties
Certain imidazole-containing compounds exhibit anti-inflammatory effects. Investigating the anti-inflammatory activity of 4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)benzonitrile may provide insights into its therapeutic potential for inflammatory conditions .
Antitumor and Anticancer Activity
Imidazole-based molecules have been investigated for their antitumor and anticancer properties. Researchers could explore whether this compound shows any cytotoxic effects against cancer cells or inhibits tumor growth .
Antidiabetic Effects
Imidazole derivatives have been studied as potential antidiabetic agents. Investigating the impact of 4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)benzonitrile on glucose metabolism and insulin sensitivity could be valuable .
Antioxidant Activity
The imidazole ring may confer antioxidant properties. Researchers could assess whether this compound exhibits antioxidant effects, which could be relevant for various health conditions .
Biological Imaging and Fluorescent Labeling
Imidazole-containing compounds serve as intermediates for fluorescent dyes used in biological imaging. They are essential for labeling biomolecules and visualizing cellular processes .
Enzyme Substrates
Imidazole derivatives can act as enzyme substrates, enabling the detection of specific fluorescent molecules’ activity. Investigating whether this compound interacts with enzymes could be relevant for enzymology research .
Future Directions
properties
IUPAC Name |
4-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S2/c1-17-7-6-16-14(17)23(19,20)13-9-18(10-13)24(21,22)12-4-2-11(8-15)3-5-12/h2-7,13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXNXHTGHPNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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